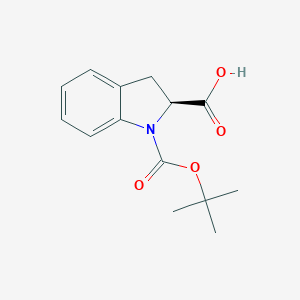

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid

説明

BenchChem offers high-quality (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONNUMLEACJFME-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373160 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144069-67-0 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Constrained Amino Acid Analogue

An In-Depth Technical Guide to (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid

This guide provides a comprehensive technical overview of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and handling, grounded in established scientific principles and field-proven insights.

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, often abbreviated as Boc-L-Idc-OH, is a synthetic derivative of the amino acid proline. Its defining feature is the fusion of the side chain to the aromatic ring, creating a rigid indoline scaffold. This structural constraint imparts unique conformational properties, making it a valuable component in the design of peptidomimetics and complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial, enabling its use in standard peptide synthesis protocols by preventing unwanted side reactions.[1] Its stereochemically defined center at the C2 position makes it an essential chiral precursor for asymmetric synthesis, particularly in the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective application in a laboratory setting. These properties dictate its solubility, reactivity, and appropriate analytical characterization methods.

| Property | Value | Source |

| Molecular Weight | 263.29 g/mol | [1][2][3] |

| Molecular Formula | C₁₄H₁₇NO₄ | [2][3][4] |

| CAS Number | 144069-67-0 | [1][4] |

| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | [1][4] |

| Appearance | Solid | [5] |

| Melting Point | 121-122 °C | [3] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [5] |

| InChI Key | QONNUMLEACJFME-NSHDSACASA-N | [1][5] |

Synthesis and Purification: A Validated Workflow

The synthesis of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The most common strategy involves the protection of commercially available (S)-indoline-2-carboxylic acid.

General Synthetic Workflow

The synthesis typically begins with the protection of the secondary amine of (S)-indoline-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is usually carried out in a basic medium to facilitate the nucleophilic attack of the nitrogen atom on the Boc anhydride.

Sources

- 1. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0 | Benchchem [benchchem.com]

- 2. 1-(tert-butoxycarbonyl)indoline-2-carboxylic acid - CAS:137088-51-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | CAS: 133851-52-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | C14H17NO4 | CID 2755955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0 [sigmaaldrich.com]

A Technical Guide to (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid: Commercial Availability, Quality Control, and Applications in Drug Discovery

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry. This document explores its commercial availability, outlines rigorous quality control methodologies, and delves into its application in the synthesis of therapeutic agents, supported by detailed experimental protocols and authoritative references.

Introduction: A Versatile Scaffold in Modern Drug Discovery

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, often abbreviated as (S)-Boc-indoline-2-carboxylic acid, is a protected amino acid derivative that has emerged as a crucial intermediate in the synthesis of complex pharmaceuticals.[1] Its rigid, bicyclic indoline core, combined with the stereochemically defined carboxylic acid function, makes it an attractive scaffold for introducing conformational constraints in peptide mimetics and other bioactive molecules.[2][3] The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its stability and solubility in organic solvents, facilitating its use in a wide range of synthetic transformations.[2] This guide will provide a detailed examination of the practical aspects of sourcing and utilizing this valuable reagent.

Commercial Availability and Supplier Landscape

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is readily available from a variety of chemical suppliers. The compound is typically offered in various purities and quantities to suit the needs of different research and development stages, from discovery chemistry to process development.

Table 1: Comparison of Commercial Suppliers for (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid

| Supplier | CAS Number | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich | 144069-67-0 | ≥95% | 1g, 5g, 25g | Also offers the unprotected (S)-(-)-Indoline-2-carboxylic acid. |

| Chem-Impex | 144069-67-0 | ≥97% (HPLC) | 1g, 5g, 10g, 25g | Provides optical rotation data. |

| BenchChem | 144069-67-0 | ≥98% | Custom quantities | Highlights its use in peptide synthesis and as a pharmaceutical intermediate.[1] |

| Ambeed | 144069-67-0 | 97% | 1g, 5g, 10g |

Note: Pricing and availability are subject to change. Researchers should request quotes from suppliers for the most current information.

The choice of supplier should be guided by the specific requirements of the intended application. For early-stage research, a readily available, smaller quantity with a purity of ≥95% may be sufficient. For later-stage development and scale-up, a supplier offering higher purity (e.g., ≥98% by HPLC) and larger, GMP-compliant batches would be more appropriate.

Quality Control and Analytical Characterization

Ensuring the identity and purity of (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid is critical for the success and reproducibility of synthetic endeavors. A comprehensive quality control workflow should include a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for determining its enantiomeric excess (e.e.).

Protocol for Purity Analysis by Reversed-Phase HPLC:

-

Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 3.0 x 75 mm, 2.7 µm).[4]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]

-

Gradient: A typical gradient could be 5% B to 100% B over 15-20 minutes.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or a compatible solvent like acetonitrile.

Protocol for Enantiomeric Excess (e.e.) Analysis by Chiral HPLC:

-

Column: A chiral stationary phase is required (e.g., Chiralpak AD-H).[1]

-

Mobile Phase: A mixture of hexanes and isopropanol, often with a small amount of a modifier like trifluoroacetic acid. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Analysis: The e.e. is calculated from the relative peak areas of the (S) and (R) enantiomers. A high-quality sample should exhibit an e.e. of >99%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound.

-

¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic signals for the tert-butyl protons of the Boc group as a singlet at approximately 1.5 ppm. The aromatic protons of the indoline ring will appear in the range of 6.8-7.5 ppm. The proton at the chiral center (C2) will typically be a multiplet around 4.5-5.0 ppm.

-

¹³C NMR (100 MHz, CDCl₃): Key signals include the carbonyl of the Boc group (~153 ppm), the carboxylic acid carbonyl (~175 ppm), the quaternary carbon of the Boc group (~81 ppm), and the chiral carbon (C2) at approximately 60 ppm. Aromatic carbons will be in the 115-140 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): In negative ion mode, the spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 262.1. In positive ion mode, adducts such as [M+H]⁺ at m/z 264.1 or [M+Na]⁺ at m/z 286.1 may be observed.

A representative Certificate of Analysis (CoA) should include the results from these analyses, confirming the identity, purity, and enantiomeric excess of the material.

Synthetic Applications in Drug Discovery

The synthetic utility of (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid lies in its ability to serve as a constrained amino acid building block. The Boc group provides a stable protecting group that can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

Key Chemical Transformations

Diagram 1: Key Reactions of (S)-Boc-Indoline-2-Carboxylic Acid

graph "Synthetic_Utility" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="(S)-Boc-indoline-2-carboxylic acid"]; B [label="Amide Coupling Product"]; C [label="(S)-Indoline-2-carboxylic acid derivative"];

A -> B [label="Amine, Coupling Reagent (e.g., HATU, EDCI)"]; A -> C [label="Acidic Deprotection (e.g., TFA, HCl)"]; }

Caption: Synthetic pathways involving (S)-Boc-indoline-2-carboxylic acid.Protocol for Boc Deprotection:

-

Dissolve (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base.

Protocol for Amide Bond Formation:

-

Dissolve (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid in an anhydrous aprotic solvent like DMF or DCM.

-

Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) along with an additive like HOBt (Hydroxybenzotriazole).

-

Add a base, typically a non-nucleophilic amine such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

-

Add the desired amine component to the reaction mixture.

-

Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Perform an aqueous workup to remove the coupling reagents and byproducts, followed by purification of the product by column chromatography.

Application in the Development of HIV-1 Integrase Inhibitors

A compelling application of the indoline-2-carboxylic acid scaffold is in the development of novel inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[3][5][6][7] While much of the published work focuses on the parent indole-2-carboxylic acid, the (S)-indoline-2-carboxylic acid core is a critical component of these molecules, and its Boc-protected form is an ideal starting material for the synthesis of diverse libraries of potential inhibitors.

The general strategy involves coupling the carboxylic acid of (S)-Boc-indoline-2-carboxylic acid with various amines, followed by further modifications. The indoline nitrogen can then be deprotected and functionalized to explore the structure-activity relationship (SAR) around the scaffold.

Diagram 2: General Synthetic Scheme for HIV-1 Integrase Inhibitors

Caption: Synthetic workflow for indoline-based HIV-1 integrase inhibitors.

This modular synthetic approach allows for the rapid generation of a library of compounds for biological screening. The indole nucleus and the C2 carboxyl group have been shown to chelate with the two Mg²⁺ ions in the active site of the integrase enzyme, making this a promising scaffold for the development of new antiretroviral therapies.[3][7]

Conclusion

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is a commercially accessible and highly versatile building block for drug discovery and development. Its unique structural features make it particularly well-suited for the synthesis of constrained peptides and heterocyclic compounds with a wide range of biological activities. A thorough understanding of its commercial landscape, coupled with robust analytical quality control, is paramount for its successful application in research. The development of novel HIV-1 integrase inhibitors based on this scaffold highlights its potential for addressing significant unmet medical needs. As research in this area continues, the demand for high-quality (S)-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid is likely to grow, further solidifying its importance in the medicinal chemist's toolbox.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]

-

Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36(1), e70008. Retrieved from [Link]

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9163-9175. Retrieved from [Link]

Sources

- 1. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Incorporation of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid in Peptide Synthesis

Introduction: The Strategic Value of Conformational Constraint

In the landscape of peptide-based drug discovery and chemical biology, the use of non-natural, conformationally constrained amino acids is a cornerstone strategy for transforming flexible peptides into potent, stable, and specific therapeutic candidates.[1][2][3] (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, commonly referred to as Boc-L-indoline-2-carboxylic acid (Boc-Ind-OH), has emerged as a critical building block in this field.[4] As a rigid analog of proline, its bicyclic structure introduces a well-defined kink, effectively locking the peptide backbone into a specific secondary structure, often a β-turn.[5] This structural pre-organization can significantly enhance binding affinity to biological targets, improve metabolic stability by shielding cleavage sites from proteases, and increase cell permeability.[2]

The indoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with applications ranging from anticancer to antimicrobial agents.[1][3][6][7][8] Its incorporation into peptides, therefore, offers a proven path toward developing novel therapeutics.[1][3] This guide provides an in-depth analysis of the challenges and field-proven protocols for effectively utilizing Boc-Ind-OH in both solid-phase and solution-phase peptide synthesis.

Physicochemical Properties of Boc-L-indoline-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₄ | [9][10] |

| Molecular Weight | 263.29 g/mol | [9][10][11] |

| Appearance | Solid | [11] |

| Purity | Typically ≥95% | [11] |

| Storage Conditions | Sealed in dry, 2-8°C | [11] |

| CAS Number | 144069-67-0 | [10][11] |

Core Challenges & Strategic Solutions

The successful incorporation of Boc-Ind-OH is not without its challenges, which stem directly from its unique structure. Understanding these hurdles is paramount to developing robust synthetic strategies.

Low Reactivity in Peptide Coupling

The N-terminal amine of indoline-2-carboxylic acid is sterically hindered by the fused aromatic ring. This steric bulk can significantly impede the nucleophilic attack on an activated carboxylic acid, leading to low reactivity and incomplete coupling reactions.[5] Standard coupling reagents used in solid-phase peptide synthesis (SPPS), such as HBTU and HATU, have proven to be ineffective in many cases when coupling an amino acid to the indoline nitrogen.[5]

Strategic Solution: The choice of coupling reagent is critical. More potent or specialized reagents are often required to overcome this steric hindrance. Studies have shown that reagents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) and propylphosphonic anhydride (T3P) can yield the desired dipeptides, albeit sometimes in low yields.[5] The Mukaiyama coupling reagent has also been employed successfully in specific contexts.[5]

The Critical Side Reaction: Diketopiperazine (DKP) Formation

By far the most significant challenge when using indoline-2-carboxylic acid is its strong propensity to form a 2,5-diketopiperazine (DKP) side product.[5] This intramolecular cyclization occurs immediately following the N-terminal deprotection of a dipeptide where the indoline residue is at the C-terminus (i.e., position n). The free amine of the preceding amino acid (position n-1) attacks the ester linkage of the indoline residue, cleaving the peptide from the resin and terminating the synthesis. This reaction is often quantitative and poses a major obstacle to elongating the peptide chain.[5]

Strategic Solution: The Block-Wise Approach The most effective strategy to circumvent DKP formation is to ensure that the indoline-containing N-terminus partner is at least a trimer before it is deprotected.[5] This is achieved through a "block-wise" or "fragment condensation" approach. A di- or tri-peptide containing the indoline residue is first synthesized in solution. This fragment is then purified and coupled to the resin-bound peptide chain. This method physically separates the reactive amine and ester groups, preventing the intramolecular cyclization.

Caption: Block-wise synthesis to prevent DKP formation.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of Boc-Ind-OH. All non-aqueous reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen). [5]

Protocol 1: Boc-SPPS Incorporation and N-α-Deprotection

This protocol outlines a standard cycle for coupling Boc-Ind-OH onto a growing peptide chain on a solid support, followed by the critical deprotection step. This method is most suitable when Boc-Ind-OH is not the second-to-last residue at the N-terminus to minimize DKP risk.

Caption: General SPPS workflow for Boc-Ind-OH.

A. Coupling of Boc-Ind-OH to Resin-Bound Amine

-

Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. [12]2. Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 7 min). Wash the resin thoroughly with DMF (5x) and DCM (3x). [12]3. Activation Mixture: In a separate vial, dissolve Boc-Ind-OH (3-5 equivalents) and a suitable coupling reagent (see table below) in DMF. Add a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time may be extended or the temperature slightly increased.

-

Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Recommended Coupling Reagents for Boc-Ind-OH

| Coupling Reagent | Equivalents (Reagent/Base) | Solvent | Notes |

| HATU / HBTU | 3-5 eq / 6-10 eq DIPEA | DMF | Standard choice, but may be ineffective due to steric hindrance. [5][13]Monitor reaction closely. |

| T3P® | 2 eq / 4 eq DIPEA | EtOAc | Propylphosphonic anhydride; has shown success where other reagents fail. [5] |

| BOP-Cl | 3-5 eq / 6-10 eq DIPEA | DCM/DMF | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride; effective for hindered couplings. [5] |

| COMU | 3-5 eq / 6-10 eq DIPEA | DMF | Oxyma-based reagent, known for high efficiency and water-soluble byproducts, making it a "green" option. [14] |

B. N-α-Boc Deprotection of the Indoline Residue

The Boc group is an acid-labile protecting group. [15][16]Its removal requires treatment with a strong acid, typically trifluoroacetic acid (TFA). [17][18][19]

-

Preparation: Swell the Boc-Ind-Peptide-Resin in DCM.

-

Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. The addition of scavengers like 0.5% dithioethane (DTE) can prevent side product formation. [17]3. Reaction: Treat the resin with the TFA cocktail for 30 minutes at room temperature.

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove residual acid.

-

Neutralization: Before the next coupling, the resulting TFA salt of the N-terminal amine must be neutralized. [17]Treat the resin with a 5-10% solution of DIPEA in DMF or DCM for 2 x 5 minutes. [17][20]Wash again with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

CAUTION: As highlighted, if the indoline residue is at position n and the peptide is only a dipeptide on the resin, this step will likely lead to near-complete DKP formation. [5]

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or Incomplete Coupling | Steric hindrance of Boc-Ind-OH. Ineffective coupling reagent. Aggregation of peptide chain. | Use a more powerful coupling reagent like T3P, BOP-Cl, or COMU. [5][14]Double couple (repeat the coupling step). Increase reaction time or temperature (up to 40-50°C). |

| Diketopiperazine (DKP) Detected | Intramolecular cyclization after deprotection of the indoline N-terminus in a dipeptide sequence. | Primary Solution: Redesign the synthesis using a block-wise approach. Synthesize an Ind-containing tripeptide fragment first. [5]Secondary: If linear synthesis is unavoidable, use a 2-chlorotrityl chloride resin which is highly acid-labile, allowing for potential fragment generation under milder conditions. [12][21] |

| Racemization | Over-activation of the carboxylic acid, especially with urethane-protected amino acids. Presence of excess base. | Avoid prolonged pre-activation times. Use coupling additives like Oxyma Pure to suppress racemization. [13]Consider base-free coupling conditions where possible (e.g., DIC/Oxyma). [13] |

Conclusion: Field-Proven Insights

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is a powerful tool for installing conformational rigidity in synthetic peptides, with significant potential in drug development. [4][22][23]However, its successful application hinges on a clear understanding of its inherent chemical challenges: low reactivity and a high propensity for diketopiperazine formation. [5]Standard linear SPPS protocols must be approached with extreme caution. The authoritative and field-proven strategy is the adoption of a block-wise synthesis, where a protected, indoline-containing fragment of at least a dipeptide (to be coupled to an N-terminal residue) is prepared in solution and then introduced into the solid-phase synthesis. This approach, combined with the judicious selection of potent coupling reagents, provides a reliable and scalable path to complex, structurally-defined peptides, unlocking the full potential of this valuable building block.

References

-

On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ResearchGate. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Indoline-2-carboxylic acid, N-BOC protected. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Development and Application of Indolines in Pharmaceuticals. National Center for Biotechnology Information (PMC). Available at: [Link]

-

SYNTHESIS NOTES. Aapptec Peptides. Available at: [Link]

-

A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Publishing. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Various Sources. Available at: [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

-

Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Sci-Hub. Available at: [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Springer. Available at: [Link]

-

(2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

In Situ Neutralization Protocols for Boc-SPPS. PubMed. Available at: [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Development and Application of Indolines in Pharmaceuticals. ResearchGate. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. National Center for Biotechnology Information (PMC). Available at: [Link]

-

The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Durham e-Theses. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Europe PMC. Available at: [Link]

- Synthetic method of indole-2-carboxylic acid. Google Patents.

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines / HETEROCYCLES, 1999 [sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase pept ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04100J [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | C14H17NO4 | CID 2755955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0 [sigmaaldrich.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. bachem.com [bachem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 19. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. mdpi.com [mdpi.com]

- 23. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid: A Versatile Chiral Building Block in Modern Organic Synthesis

Introduction: Unlocking Molecular Complexity with a Constrained Proline Analogue

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic use of conformationally constrained building blocks is paramount for the design of novel therapeutics and complex molecular architectures. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, often abbreviated as Boc-L-Ind-OH, has emerged as a pivotal chiral scaffold. This molecule can be viewed as a rigid analogue of both L-proline and L-phenylalanine, where the fusion of an aromatic ring to the pyrrolidine core imparts significant conformational rigidity.[1][2] This inherent structural constraint is a powerful tool for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drugs by influencing their secondary structures.[1][3]

The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the compound's stability, solubility, and compatibility with a wide array of reaction conditions, particularly in peptide synthesis.[4][5] This application note provides an in-depth exploration of the synthesis and multifaceted applications of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of the Chiral Scaffolding: Pathways to Enantiopurity

The enantiomerically pure (S)-indoline-2-carboxylic acid is accessible through several synthetic strategies, primarily classical resolution of the racemate or asymmetric synthesis from a chiral pool.[6]

One common industrial method involves the resolution of racemic indoline-2-carboxylic acid using a chiral amine, such as (R)-α-methylbenzylamine. The diastereomeric salts exhibit differential solubility, allowing for their separation by fractional crystallization. Subsequent acidification liberates the desired (S)-enantiomer with high enantiomeric purity.[7]

More contemporary approaches utilize chiral pool synthesis, for instance, starting from L-phenylalanine. A notable method involves the nitration of L-phenylalanine followed by an intramolecular nitro amination to construct the indoline ring system, preserving the stereochemistry at the C2 position.[6] Another synthetic route involves the copper-catalyzed intramolecular N-arylation of (S)-2-bromophenylalanine.[8]

The final step to obtain the title compound is the protection of the indoline nitrogen with the Boc group, typically achieved by reacting (S)-indoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Application I: A Conformational Switch in Peptide Synthesis

The rigid structure of (S)-indoline-2-carboxylic acid makes it a valuable non-natural amino acid for the synthesis of peptidomimetics.[9][10] Its incorporation into a peptide backbone can induce specific secondary structures, such as β-turns, and can influence the cis/trans isomerization of adjacent amide bonds.[1][3]

Challenges and Mechanistic Considerations

The utility of Boc-L-Ind-OH in peptide synthesis is not without its challenges. The secondary amine of the indoline is a relatively weak nucleophile, which can lead to sluggish coupling reactions.[3] Furthermore, upon N-terminal deprotection of an indoline-containing dipeptide, there is a high propensity for intramolecular cyclization to form a diketopiperazine, which can significantly reduce the yield of the desired longer peptide.[3]

To overcome these hurdles, specific coupling reagents and strategies are often employed. The use of more potent activating agents like the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) has shown success where standard reagents like HATU or HBTU have failed.[3]

Workflow for Peptide Elongation using Boc-L-Ind-OH

Caption: Iterative workflow for solid-phase peptide synthesis incorporating Boc-L-Ind-OH.

Protocol 1: Amide Bond Formation with Boc-L-Ind-OH

This protocol outlines a general procedure for the coupling of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid to a resin-bound amine, a common step in solid-phase peptide synthesis (SPPS).

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (3 equivalents)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

In a separate vessel, dissolve (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, HBTU, and HOBt in a minimal amount of anhydrous DMF.

-

Add DIPEA to the solution from step 2 and allow it to pre-activate for 5-10 minutes at room temperature.

-

Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

-

Agitate the reaction mixture under an inert atmosphere for 2-4 hours at room temperature.

-

Monitor the reaction progress using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, extend the reaction time or repeat the coupling step.

-

Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x).

-

Dry the resin under vacuum.

Application II: Synthesis of Bioactive Molecules and Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[6] (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals.

A prominent example is its use in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[7] The stereochemistry at the 2-position of the indoline ring is critical for its pharmacological activity.

Furthermore, derivatives of indoline-2-carboxylic acid have been explored as potential HIV-1 integrase inhibitors and dual 5-lipoxygenase/soluble epoxide hydrolase inhibitors for the treatment of inflammation.[11][12][13] The versatility of the carboxylic acid and the protected amine allows for diverse chemical modifications to optimize biological activity.

Protocol 2: N-Boc Deprotection

The removal of the Boc protecting group is a fundamental step to unmask the indoline nitrogen for further functionalization.[5]

Materials:

-

Boc-protected indoline derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., triisopropylsilane, if acid-sensitive groups are present)

Procedure:

-

Dissolve the Boc-protected indoline derivative in DCM (e.g., 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of TFA in DCM (typically 20-50% v/v) dropwise to the stirred solution. If necessary, include a scavenger.

-

Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting trifluoroacetate salt can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

-

Extract the free amine with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

| Protecting Group | Deprotection Conditions | Key Considerations |

| Boc (tert-Butoxycarbonyl) | Strong acids (e.g., TFA, HCl)[14][15] | Acid-labile, requires scavengers for sensitive substrates. |

| Cbz (Carboxybenzyl) | Catalytic hydrogenolysis (H₂, Pd/C) | Incompatible with reducible functional groups. |

| Fmoc (Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine in DMF) | Base-labile, orthogonal to Boc and Cbz. |

Table 1: Common N-protecting groups in peptide synthesis and their deprotection conditions.

Application III: Asymmetric Catalysis and Ligand Synthesis

The chiral backbone of (S)-indoline-2-carboxylic acid makes it an attractive precursor for the synthesis of novel chiral ligands for asymmetric catalysis.[16] The indoline nitrogen and the carboxylic acid moiety can be readily modified to introduce coordinating groups, creating bidentate or tridentate ligands. These ligands can then be complexed with transition metals to catalyze a variety of enantioselective transformations, such as C-H functionalization, hydrogenations, and carbon-carbon bond-forming reactions.[16]

Conceptual Ligand Synthesis Workflow

Caption: General strategy for the synthesis of a chiral ligand from Boc-L-Ind-OH.

Conclusion

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is a testament to the power of stereochemically defined building blocks in advancing organic synthesis. Its unique conformational constraints and synthetic accessibility have established it as an indispensable tool for researchers in peptide science, medicinal chemistry, and asymmetric catalysis. The protocols and insights provided herein are intended to serve as a practical guide for harnessing the full potential of this versatile chiral molecule. As the demand for more sophisticated and stereochemically complex molecules grows, the importance of building blocks like Boc-L-Ind-OH will undoubtedly continue to expand.

References

-

Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. American Chemical Society. (2026). Available at: [Link]

-

On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. ResearchGate. (2024). Available at: [Link]

- Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. Google Patents. (n.d.).

-

Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. (2025). Available at: [Link]

-

A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications. (2021). Available at: [Link]

-

(S)-Indoline-2-carboxylic acid ((2S)-Ind) is an interesting case, as it is both a mimetic of l-proline and l-phenylalanine. ACS Publications. (2021). Available at: [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. (2022). Available at: [Link]

-

Synthesis of a conformationally constrained δ-amino acid building block. PubMed. (n.d.). Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. (2023). Available at: [Link]

-

Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. (n.d.). Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (2015). Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. (n.d.). Available at: [Link]

-

Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. MDPI. (2022). Available at: [Link]

-

Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. (2023). Available at: [Link]

-

Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. (n.d.). Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. (n.d.). Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. (n.d.). Available at: [Link]

-

Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. NIH. (n.d.). Available at: [Link]

-

Overview of Custom Peptide Synthesis. GenScript. (n.d.). Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 8. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. peptide.com [peptide.com]

- 15. Overview of Custom Peptide Synthesis [peptide2.com]

- 16. Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts [mdpi.com]

Application Note & Protocol: High-Fidelity Boc Deprotection of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid

Abstract: This document provides a comprehensive, field-proven protocol for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid to yield (S)-Indoline-2-carboxylic acid. (S)-Indoline-2-carboxylic acid is a crucial chiral building block in medicinal chemistry, notably in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[1][2][3] The Boc group is a widely used amine protecting group due to its stability under various conditions; however, its clean and efficient removal is critical for subsequent synthetic steps.[4][5] This guide details a robust and scalable protocol using trifluoroacetic acid (TFA), outlines the underlying chemical principles, provides in-depth procedural commentary, and offers troubleshooting advice to ensure high yield and purity.

Principle and Reaction Mechanism

The deprotection of a Boc-protected amine is a classic example of acid-catalyzed cleavage (acidolysis). The stability of the Boc group is reliant on the lability of its C–O bond under acidic conditions. The most common and effective reagent for this transformation is trifluoroacetic acid (TFA), often used in a dichloromethane (DCM) solvent system.[6]

The mechanism proceeds through three primary steps:[7][8]

-

Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[7][8]

-

Carbocation Formation: The protonated group becomes unstable, leading to the irreversible cleavage of the C–O bond. This generates a highly stable tert-butyl carbocation and a transient carbamic acid intermediate.[7][8]

-

Decarboxylation & Salt Formation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[7] The liberated amine is immediately protonated by the excess TFA in the reaction medium to form the corresponding trifluoroacetate salt.[7][8]

The formation of the stable tert-butyl cation and the gaseous CO₂ byproduct drives the reaction to completion.[7]

Experimental Protocol

This protocol is optimized for a starting scale of 1.0 gram of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS No. | Key Specifications |

| (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | ≥98% | Sigma-Aldrich | 137088-51-8 | M.W.: 263.29 g/mol [9] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | Low water content is critical |

| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Carl ROTH | 76-05-1 | Corrosive, handle with care[10] |

| Diethyl Ether (Et₂O) | Anhydrous | VWR | 60-29-7 | For precipitation |

| Deionized Water | Type I | Millipore | 7732-18-5 | For work-up |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | 144-55-8 | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | 7487-88-9 | For drying |

Equipment

-

100 mL Round-bottom flask with a magnetic stir bar

-

Magnetic stir plate

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

pH paper or pH meter

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Fume hood

Step-by-Step Procedure

PART A: REACTION SETUP & DEPROTECTION

-

Preparation: Place 1.0 g (3.80 mmol) of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid into a clean, dry 100 mL round-bottom flask containing a magnetic stir bar.

-

Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C.

-

Scientist's Note: Cooling the reaction mixture prior to adding TFA is a critical control step. The deprotection reaction is exothermic, and this precaution helps to moderate the reaction rate and prevent potential side reactions.

-

-

TFA Addition: While stirring vigorously at 0 °C, slowly add 10 mL of trifluoroacetic acid (TFA) to the solution dropwise over 5-10 minutes.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM.[8] The starting material will be UV active, and the product can be visualized by staining with ninhydrin, which reacts with the newly formed primary amine.[8]

PART B: PRODUCT ISOLATION & PURIFICATION

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by concentrating the mixture in vacuo using a rotary evaporator.

-

Scientist's Note: To ensure complete removal of residual TFA, which is a high-boiling acid, co-evaporation with a solvent like toluene or DCM (2-3 times) is highly effective.[11] This will leave the crude product as the trifluoroacetate salt, often as a viscous oil or semi-solid.

-

-

Precipitation: Add approximately 20-30 mL of cold, anhydrous diethyl ether to the flask. Stir or sonicate the mixture vigorously. The product should precipitate as a solid.

-

Scientist's Note: The trifluoroacetate salt of the product is typically insoluble in diethyl ether, while non-polar byproducts remain in solution. This trituration step is a simple and effective initial purification.

-

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether (2 x 10 mL) to remove any remaining impurities.

-

Drying: Dry the collected solid under high vacuum for several hours to yield (S)-Indoline-2-carboxylic acid trifluoroacetate salt.

Optional: Conversion to Free Amino Acid

-

Dissolution & Neutralization: Dissolve the TFA salt in a minimum amount of deionized water. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise while stirring until the pH of the solution is approximately 6-7.

-

Isolation: The free amino acid may precipitate from the aqueous solution. If so, collect it by filtration, wash with a small amount of cold water, and dry under vacuum. If it remains dissolved, the product can be isolated by extraction with a suitable organic solvent like ethyl acetate after saturating the aqueous layer with NaCl.[1]

Experimental Workflow Diagram

Caption: Workflow for the TFA-mediated Boc deprotection of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid.

Characterization and Expected Results

| Parameter | Expected Result |

| Product Form | Off-white to beige crystalline powder[3] |

| Molecular Weight | 163.17 g/mol (Free amine)[12][13] |

| Yield | >90% (for the TFA salt)[11] |

| Melting Point | 163 - 170 °C (for the free amine)[3] |

| ¹H NMR | The characteristic signal for the Boc group's tert-butyl protons (a large singlet around 1.5 ppm) should be absent. |

| Mass Spectrometry | ESI-MS (m/z): [M+H]⁺ expected at 164.07 |

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis shows significant starting material after 2 hours, the cause could be insufficient acid or low-quality reagents. Ensure the TFA is fresh and the DCM is anhydrous. The reaction time can be extended, or a slight excess of TFA can be added.[8] The rate of cleavage can show a second-order dependence on acid concentration.[8][14]

-

Product Oiling Out: If the product does not precipitate cleanly from diethyl ether, it may be due to residual solvent or impurities. Ensure the crude salt is concentrated to a thick oil or foam before adding ether. Using a colder ether or scratching the inside of the flask can help induce crystallization.

-

Side Reactions: The intermediate tert-butyl carbocation can potentially alkylate electron-rich aromatic rings, though this is less common with indoline. Performing the reaction at 0°C minimizes this risk.[14]

-

Handling TFA: Trifluoroacetic acid is highly corrosive and causes severe skin burns and eye damage.[15][16] Always handle it inside a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[15][17]

References

-

ResearchGate. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Available from: [Link]

-

PubChem. 1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Trifluoroacetic acid (TFA). Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

- Google Patents. (2007). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

-

National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

-

ResearchGate. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from: [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

-

University of California, Santa Barbara. Trifluoroacetic Acid SOP. Available from: [Link]

-

ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available from: [Link]

-

PubChem. Indoline-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. scbt.com [scbt.com]

- 13. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 17. ehs.washington.edu [ehs.washington.edu]

Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid

Abstract

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, commonly known as Boc-(S)-Indoline-2-carboxylic acid, is a pivotal chiral building block in modern pharmaceutical development. Its constrained bicyclic structure is a key component in numerous antiviral agents, including potent inhibitors of the hepatitis C virus NS5A protein, and in cardiovascular drugs like Perindopril for treating hypertension.[1][2][3] The growing demand for these therapeutics necessitates a robust, scalable, and economically viable synthetic process for this intermediate. This guide provides a comprehensive overview of the prevailing synthetic strategies and presents a detailed, field-proven protocol for its multi-kilogram scale production, emphasizing process safety, optimization, and analytical validation.

Introduction: The Strategic Importance of Boc-(S)-Indoline-2-carboxylic Acid

The indoline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The specific (S)-enantiomer, when protected with a tert-butoxycarbonyl (Boc) group, becomes a versatile intermediate for peptide synthesis and the construction of complex molecular architectures.[4] The Boc group serves as an excellent protecting group for the indoline nitrogen, being stable to a wide range of nucleophilic and basic conditions while allowing for facile removal under acidic conditions.[5][6] This chemoselectivity is fundamental to its utility in multi-step drug synthesis.[4]

Challenges in the large-scale synthesis of this compound primarily revolve around achieving high enantiomeric purity (>99.5% ee) cost-effectively and ensuring the process is safe and environmentally responsible. This document outlines a validated pathway that addresses these critical considerations.

Overview of Synthetic Strategies

The synthesis of the target molecule can be logically dissected into two core transformations: the formation of the chiral (S)-indoline-2-carboxylic acid backbone and the subsequent N-Boc protection.

Securing the Chiral Core: (S)-Indoline-2-carboxylic Acid

There are three primary approaches to obtaining the enantiomerically pure indoline core:

-

Asymmetric Synthesis: This is the most elegant approach, often involving catalytic asymmetric hydrogenation of an indole precursor or intramolecular cyclization of a chiral starting material derived from the "chiral pool," such as L-phenylalanine.[2][7][8] While offering high enantioselectivity, these methods can involve expensive catalysts (e.g., Rhodium or Ruthenium complexes) or multi-step sequences that may not be optimal for large-scale economic production.[8][9]

-

Enzymatic Resolution: Biocatalytic methods can be employed to resolve a racemic mixture of indoline-2-carboxylic acid, offering high selectivity under mild conditions.[1] However, scaling up enzymatic processes can present challenges related to enzyme stability, cost, and downstream processing.

-

Classical Chiral Resolution: This method involves the resolution of racemic indoline-2-carboxylic acid via the formation of diastereomeric salts with a chiral resolving agent. A widely used and scalable method employs (R)-α-methylbenzylamine to selectively crystallize the desired (2S)-indoline-2-carboxylic acid salt.[10] This approach is often favored in industrial settings due to the low cost of reagents and the robustness of the crystallization process. A key advantage is the potential to racemize and recycle the unwanted (R)-isomer, thereby significantly improving the overall process yield.[10]

The Protection Step: N-tert-Butoxycarbonylation

The introduction of the Boc group is a standard and well-understood transformation in organic chemistry. The most common reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a base to deprotonate the indoline nitrogen, facilitating its nucleophilic attack on the Boc anhydride.[11] Reaction conditions are generally mild and the process is known for high yields.[6][11]

Recommended Large-Scale Synthesis Pathway

For multi-kilogram production, a strategy combining classical resolution with a highly optimized Boc protection step provides an excellent balance of efficiency, cost, and scalability.

Diagram 1: Recommended two-part synthetic workflow.

Detailed Experimental Protocols

Safety First: All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor. Personnel must wear standard personal protective equipment (PPE), including safety glasses, lab coats, and chemically resistant gloves. The target compound is toxic if swallowed, in contact with skin, or if inhaled.[12]

Part A: Synthesis of (S)-Indoline-2-carboxylic Acid via Resolution

This protocol is adapted from established industrial processes.[10]

-

Diastereomeric Salt Formation:

-

Charge a suitable reactor with racemic indoline-2-carboxylic acid (1.0 eq).

-

Add ethanol (approx. 5-10 volumes) and stir to form a slurry or solution.

-

Slowly add (R)-α-methylbenzylamine (0.8 - 1.0 eq) while maintaining the temperature at 20-25°C.

-

Stir the resulting mixture for 2-4 hours to allow for complete salt formation and crystallization.

-

-

Isolation of the (2S)-Salt:

-

Filter the crystalline precipitate (the (2S)-indoline-2-carboxylic acid • (R)-α-methylbenzylamine salt).

-

Wash the filter cake with cold ethanol to remove soluble impurities.

-

-

Liberation of the Free Acid:

-

Dissolve the isolated salt in water (10-15 volumes).

-

Adjust the pH to 3.0-3.5 by the slow addition of 1N hydrochloric acid. This will precipitate the free amino acid.

-

Stir the slurry for 1-2 hours at ambient temperature.

-

Filter the solid product, wash thoroughly with purified water until the washings are free of chloride ions, and dry under vacuum at 50-60°C to a constant weight.

-

The expected yield for the resolved (S)-enantiomer is approximately 35-40% (before recycling the R-isomer), with an enantiomeric purity typically exceeding 99.5%.[10]

-

Part B: Large-Scale N-Boc Protection

This protocol is optimized for safety, efficiency, and high purity on a large scale.

Diagram 2: Step-by-step workflow for the N-Boc protection protocol.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| (S)-Indoline-2-carboxylic acid | 163.17 | 1.0 | Starting Material (SM) |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.05 - 1.1 | Reagent |

| Sodium Hydroxide (NaOH) | 40.00 | ~2.0 | Base, used as a 2N aqueous solution |

| Tetrahydrofuran (THF) | - | - | Solvent |

| Methyl tert-butyl ether (MTBE) | - | - | Extraction Solvent |

| Citric Acid (monohydrate) | 210.14 | As needed | Acid for precipitation, as a 20% w/v solution |

| Purified Water | - | - | Solvent / Wash |

Step-by-Step Protocol

-

Reactor Setup & Charging: Charge the reactor with (S)-Indoline-2-carboxylic acid (1.0 eq), tetrahydrofuran (THF, 5 volumes), and purified water (5 volumes). Begin vigorous agitation.

-

Basification: Cool the slurry to 0-5°C. Slowly add a 2N aqueous solution of sodium hydroxide until the starting material is fully dissolved and the pH of the solution is stable between 10 and 11.

-

Causality: The basic condition deprotonates both the carboxylic acid and the indoline nitrogen, increasing the nucleophilicity of the nitrogen for the subsequent reaction. Maintaining a low temperature controls the exotherm and minimizes potential hydrolysis of the Boc anhydride.

-

-

Addition of Boc Anhydride: Prepare a solution of di-tert-butyl dicarbonate (1.05 eq) in THF (2 volumes). Add this solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

Causality: A slight excess of Boc₂O ensures complete conversion of the starting material. Slow addition is critical on a large scale to manage the reaction exotherm and the off-gassing of CO₂ that occurs as the reaction progresses.

-

-

Reaction: Allow the reaction mixture to warm to ambient temperature (20-25°C) and stir for 2-4 hours.

-

Monitoring: Monitor the reaction for completion by HPLC. The disappearance of the starting material is the primary indicator.

-

Work-up & Extraction: Once complete, charge methyl tert-butyl ether (MTBE, 5-8 volumes) to the reactor. Stir briefly, then stop agitation and allow the layers to separate. Drain the lower aqueous layer. The organic layer, containing any unreacted Boc₂O and t-butanol byproduct, is discarded.

-

Causality: This extraction removes non-polar impurities, simplifying the final product isolation.

-

-

Product Precipitation: Return the aqueous layer to the reactor and cool to 10-15°C. Slowly add a 20% aqueous solution of citric acid to adjust the pH to 3-4. A thick white precipitate of the product will form.

-

Causality: The product is a carboxylic acid and is therefore insoluble in acidic aqueous media. Citric acid is a mild, non-corrosive solid acid, making it safer and easier to handle in large quantities than strong mineral acids like HCl.

-

-

Isolation and Drying: Stir the slurry for 1 hour at 10-15°C. Filter the product and wash the cake thoroughly with purified water (2 x 3 volumes). Dry the product under vacuum at 45-50°C until a constant weight is achieved.

-

Expected Yield: 90-97%

-

Expected Purity: >99% by HPLC, >99.5% ee.

-

Analytical Characterization

To ensure the final product meets the required specifications for pharmaceutical use, the following analytical tests are mandatory:

-

Appearance: White to off-white solid.

-

Identification (¹H and ¹³C NMR): To confirm the chemical structure.

-

Assay (HPLC): To determine chemical purity, typically ≥ 99.0%.

-

Enantiomeric Purity (Chiral HPLC): To confirm the enantiomeric excess, typically ≥ 99.5% ee.

-

Melting Point: For (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, the melting point is typically in the range of 94-95°C.[13]

-

Residual Solvents (GC): To quantify any remaining solvents from the process (e.g., THF, MTBE).

References

-

SIOC Journals. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Available from: [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

- Google Patents. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.

-

ResearchGate. (PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Available from: [Link]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

ResearchGate. Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Available from: [Link]

-

Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]

- Google Patents. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

-

PubChem. Indoline-2-carboxylic acid, N-BOC protected. Available from: [Link]

-

MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available from: [Link]

-

SIOC Journals. Asymmetric Synthesis of Methyl N-(tert-Butoxycarbonyl)indoline-2-carboxylates. Available from: [Link]

-

Wiley Online Library. Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. Available from: [Link]

-

Semantic Scholar. Asymmetric Synthesis of (S)‐2‐Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. Available from: [Link]

Sources

- 1. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other [sioc-journal.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | 144069-67-0 | Benchchem [benchchem.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. sioc-journal.cn [sioc-journal.cn]

- 8. pure.rug.nl [pure.rug.nl]

- 9. semanticscholar.org [semanticscholar.org]

- 10. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid [mdpi.com]

Application Notes & Protocols: (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid for Solid-Phase Peptide Synthesis

Introduction: The Strategic Imperative for Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and selectivity. However, their inherent conformational flexibility often leads to diminished receptor affinity and susceptibility to proteolytic degradation. The introduction of conformationally constrained non-natural amino acids is a powerful strategy to surmount these limitations.[1][2][3][4][5] (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, a proline and phenylalanine mimetic, serves as a valuable building block in this endeavor.[6] Its rigid bicyclic structure imparts a well-defined geometry upon the peptide backbone, enabling the stabilization of specific secondary structures and enhancing biological activity.[6]

This document provides a comprehensive guide for the effective incorporation of Boc-L-indoline-2-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS), targeting researchers, scientists, and professionals in drug development.[7]

Physicochemical Properties and Handling

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is a white to off-white solid.[8] Understanding its fundamental properties is crucial for its successful application in SPPS.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₄ | PubChem[9] |

| Molecular Weight | 263.29 g/mol | PubChem[9][10] |

| CAS Number | 144069-67-0 | PubChem[9] |

| Appearance | White to off-white solid | Benchchem[8] |

| Solubility | Soluble in common organic solvents (DMF, DCM, NMP) | |

| Storage | Store at 2-8°C, protected from moisture |

Safety Note: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

The Rationale for Boc Protection in SPPS

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amine of amino acids.[11] In the context of SPPS, the Boc/Bzl (benzyl) protection strategy involves the use of the Boc group for temporary Nα-protection and more stable, benzyl-based groups for side-chain protection.[12][13] The Boc group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage require stronger acids like hydrofluoric acid (HF) for cleavage.[12][13][14]

Experimental Protocols

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the peptide.[15] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are suitable, while Rink amide resin is used for a C-terminal amide.[15]

Protocol 1: Resin Swelling

-

Place the desired amount of resin in a suitable reaction vessel.

-

Add dichloromethane (DCM) to completely immerse the resin beads.

-

Allow the resin to swell for 20-30 minutes with gentle agitation.[16]

-

Remove the DCM by filtration.[16]

Coupling of (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid

The incorporation of sterically hindered amino acids like (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid can be challenging and may require optimized coupling conditions to ensure high efficiency.[17][18] The use of potent coupling reagents is recommended.[17][19]

Diagram: SPPS Cycle for Incorporating Boc-Indoline-2-carboxylic Acid